

# An In-depth Technical Guide to (S)-4-Benzylthiazolidine-2-thione

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## Compound of Interest

Compound Name: (S)-4-Benzylthiazolidine-2-thione

Cat. No.: B067361

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This technical guide provides a comprehensive overview of **(S)-4-Benzylthiazolidine-2-thione**, a pivotal chiral auxiliary in modern asymmetric synthesis. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and illustrates key workflows for its use in stereoselective reactions.

## Core Compound Identification

**(S)-4-Benzylthiazolidine-2-thione** is a highly effective chiral auxiliary utilized to induce stereoselectivity in a variety of chemical transformations, most notably in asymmetric aldol additions.<sup>[1][2]</sup> Its rigid thiazolidinethione scaffold and the stereodirecting benzyl group allow for predictable and high-yielding enantioselective or diastereoselective outcomes.<sup>[1]</sup>

Identifier	Value	Reference
CAS Number	171877-39-7	[3]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NS <sub>2</sub>	[3]
Molecular Weight	209.33 g/mol	[3]
IUPAC Name	(4S)-4-benzyl-1,3-thiazolidine-2-thione	[3]
SMILES	S=C1N--INVALID-LINK--Cc2ccccc2	[2]
InChI	1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1	[2]

## Physicochemical and Spectroscopic Data

The following table summarizes the key physical, chemical, and spectroscopic properties of **(S)-4-Benzylthiazolidine-2-thione**.

Property	Value	Reference
Appearance	Off-white solid	
Melting Point	93-94 °C	
Boiling Point	328.4 ± 25.0 °C (Predicted)	
Density	1.27 ± 0.1 g/cm <sup>3</sup> (Predicted)	
Optical Activity	[α] <sub>20/D</sub> -122±5°, c = 1% in chloroform	[2]
Optical Purity	Enantiomeric ratio: ≥99:1 (LC)	[2]
Assay	≥95.0% (GC)	[2]

## Experimental Protocols

Detailed methodologies for the synthesis of **(S)-4-Benzylthiazolidine-2-thione** and its subsequent application in a representative asymmetric aldol reaction are provided below.

### Protocol 1: Synthesis of (S)-4-Benzylthiazolidine-2-thione

This protocol outlines a general procedure for the synthesis of the title compound from L-phenylalanine, which is a common starting material for this chiral auxiliary.

Materials:

- L-phenylalanine
- Carbon disulfide (CS<sub>2</sub>)
- Potassium hydroxide (KOH)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate (EtOAc)

Procedure:

- Preparation of the corresponding oxazolidinethione: Synthesize the precursor oxazolidinethione from L-phenylalanine according to established literature procedures.
- Ring transformation: Dissolve the crude oxazolidinethione in carbon disulfide.
- Add a 1N aqueous solution of potassium hydroxide to the mixture.

- Heat the reaction mixture to 100 °C and stir vigorously for 16 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Extraction: Perform a liquid-liquid extraction with dichloromethane (3x).
- Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent.
- Initial Purification: Pass the filtrate through a silica gel plug, eluting with a 1:1 mixture of hexane/ethyl acetate.
- Final Purification: Concentrate the collected filtrate by rotary evaporation. Purify the crude product by flash chromatography using a gradient elution from hexane to 1:1 hexane/ethyl acetate to yield pure **(S)-4-Benzylthiazolidine-2-thione**.

## Protocol 2: Asymmetric Aldol Addition using (S)-4-Benzylthiazolidine-2-thione

This protocol describes a typical asymmetric aldol reaction employing an N-acyl derivative of **(S)-4-Benzylthiazolidine-2-thione**, utilizing a titanium enolate for stereocontrol.

Materials:

- **(S)-4-Benzylthiazolidine-2-thione**
- Anhydrous dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Acylating agent (e.g., propionyl chloride)
- Base (e.g., triethylamine or N,N-diisopropylethylamine (DIPEA))
- Titanium tetrachloride ( $\text{TiCl}_4$ )
- Aldehyde (e.g., isobutyraldehyde)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution

- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

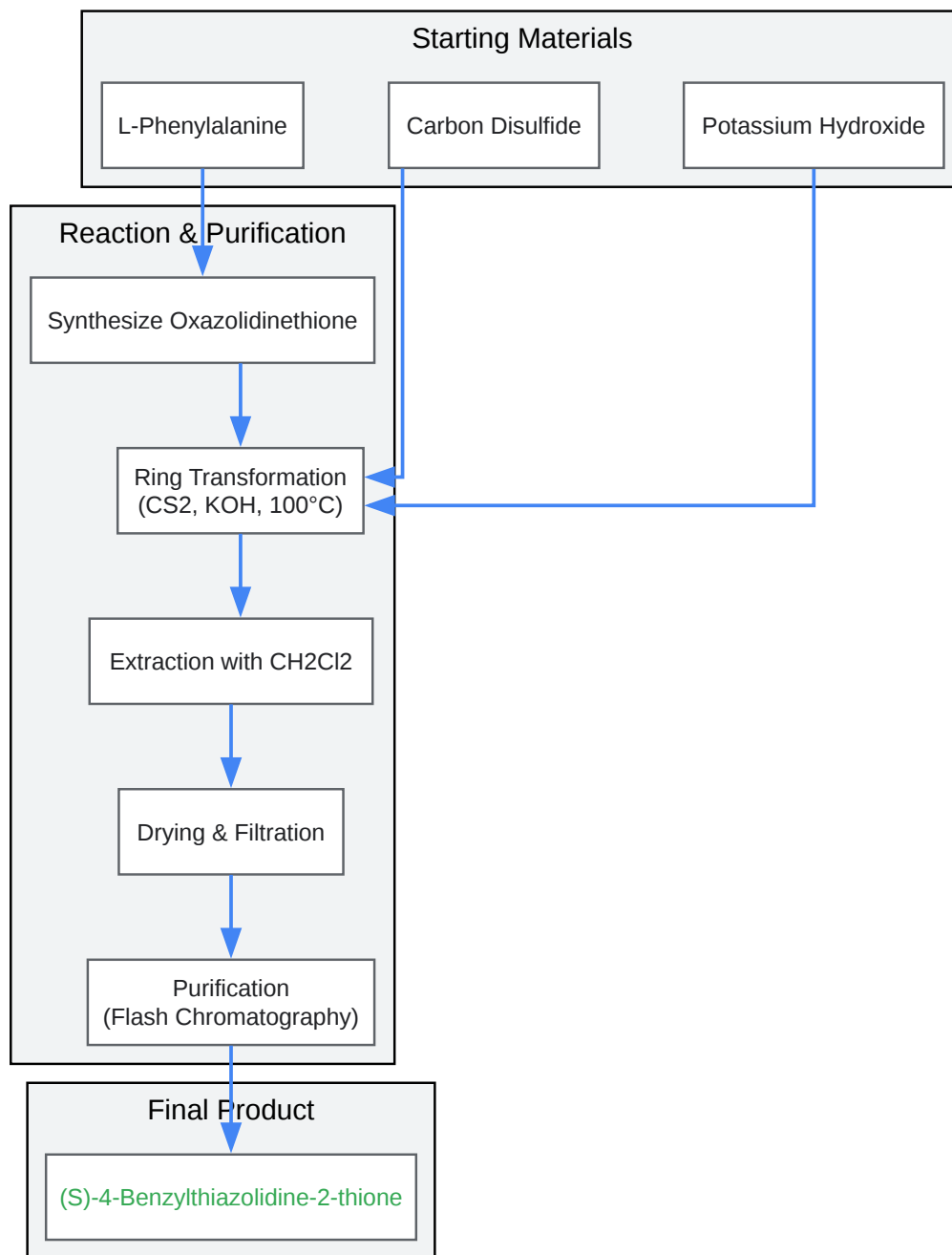
- N-Acylation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve **(S)-4-Benzylthiazolidine-2-thione** in anhydrous dichloromethane. Cool the solution to 0 °C.
- Add the base (e.g., triethylamine) followed by the dropwise addition of the acylating agent (e.g., propionyl chloride).
- Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
- Work-up the reaction by washing with saturated aqueous  $\text{NH}_4\text{Cl}$ , saturated aqueous  $\text{NaHCO}_3$ , and brine. Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure. Purify the N-acyl derivative by flash chromatography.
- Aldol Reaction: Dissolve the purified N-acyl thiazolidinethione in anhydrous dichloromethane and cool to -78 °C under an inert atmosphere.
- Add titanium tetrachloride (1.1 equivalents) dropwise to the solution.
- Add DIPEA (1.2 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to facilitate the formation of the titanium enolate.
- Cool the reaction mixture back down to -78 °C.
- Add the aldehyde (1.5 equivalents) dropwise.
- Stir the reaction at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$  solution.

- Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate.
- Purify the resulting aldol adduct by flash chromatography to obtain the desired stereoisomer.

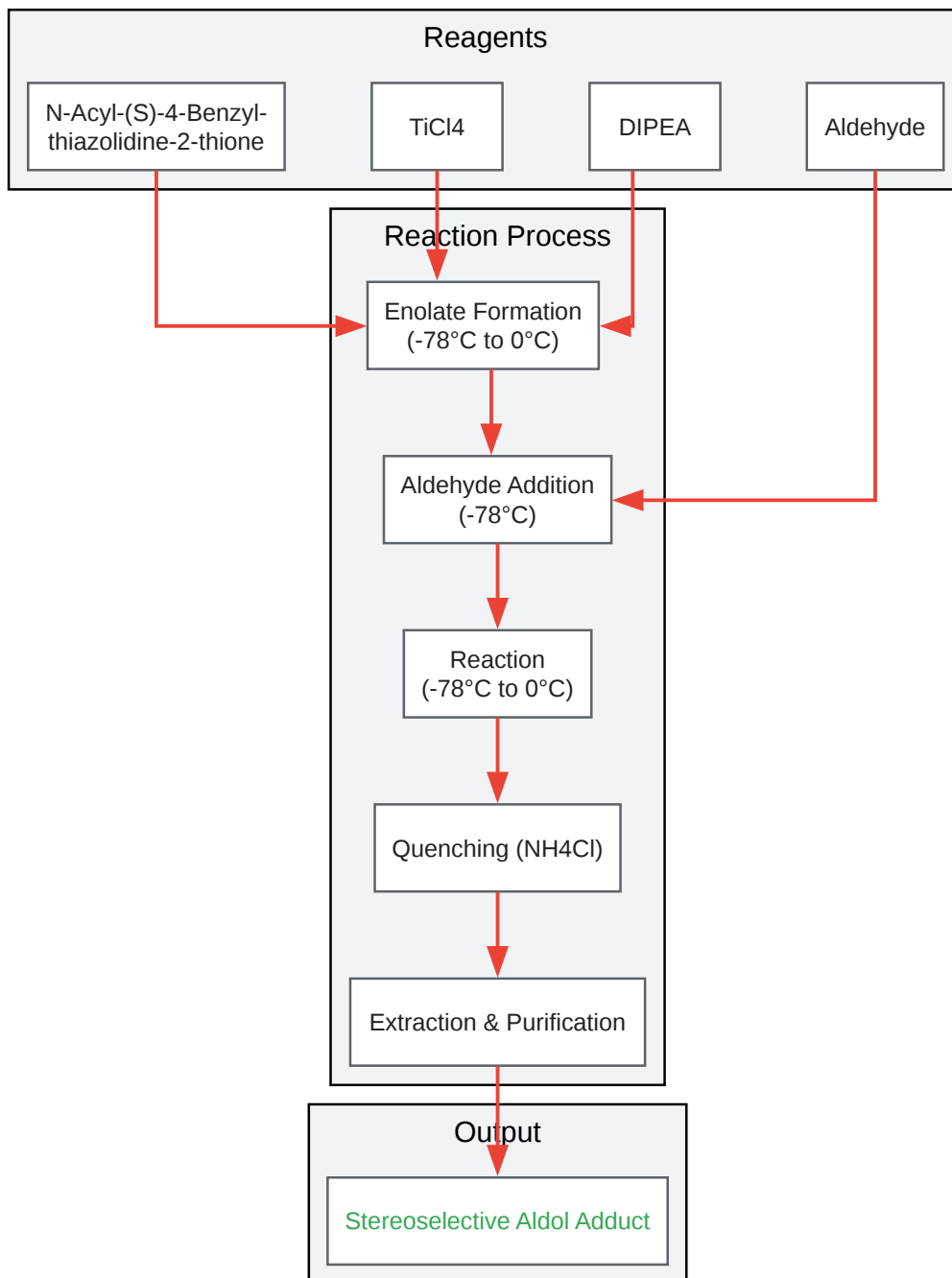
## Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in this guide.

## Synthesis Workflow for (S)-4-Benzylthiazolidine-2-thione

[Click to download full resolution via product page](#)Caption: Synthesis workflow for **(S)-4-Benzylthiazolidine-2-thione**.

## Asymmetric Aldol Reaction Workflow

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